Target Potency: GFH018 IC₅₀ 40 nM vs. Galunisertib 56-86 nM
GFH018 inhibits TGF-βR1 with an IC₅₀ of 40 nM in a cell-free kinase assay . This represents a 1.4-fold increase in potency over galunisertib (IC₅₀ 56 nM) and a >2-fold increase over galunisertib values reported in other studies (86 nM) [1]. In direct comparative cellular assays, GFH018 demonstrated approximately a 10-fold improvement in TGF-β pathway inhibition relative to galunisertib [2].
| Evidence Dimension | TGF-βR1 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | Galunisertib: IC₅₀ = 56 nM (Selleckchem) or 86 nM (BindingDB) |
| Quantified Difference | 1.4- to 2.15-fold higher potency; ~10-fold improvement in cellular activity |
| Conditions | Cell-free kinase assay; cellular TGF-β reporter assay |
Why This Matters
Higher potency may enable lower effective doses, reducing exposure-dependent toxicity while maintaining target coverage.
- [1] BindingDB. GALUNISERTIB::LY-2157299 entry (BDBM50015640). IC₅₀ = 86 nM for ALK5. Available at: https://bdb8.ucsd.edu/bindingdb/chemsearch/chemsearchdetail.jsp?chem_name=GALUNISERTIB. Accessed April 23, 2026. View Source
- [2] eBioTrade. 新型高选择性TGF-βR1抑制剂GFH018的发现及其在实体瘤治疗中的突破性进展. June 30, 2025. Available at: https://www.ebiotrade.com/newsf/2025-6/20250629235451343.htm. Accessed April 23, 2026. View Source
